molecular formula C14H14N4O3 B2402007 N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1421506-74-2

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2402007
CAS No.: 1421506-74-2
M. Wt: 286.291
InChI Key: LMIRIXBKZYWQIJ-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including a furan ring, an imidazole ring, and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan and imidazole intermediates, followed by their coupling with the isoxazole derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the imidazole ring may produce a dihydroimidazole derivative .

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with furan, imidazole, and isoxazole rings, such as:

Uniqueness

What sets N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-5-methylisoxazole-3-carboxamide apart is its unique combination of these three heterocyclic rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)-1H-imidazol-2-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-9-7-10(18-21-9)14(19)15-5-4-13-16-8-11(17-13)12-3-2-6-20-12/h2-3,6-8H,4-5H2,1H3,(H,15,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIRIXBKZYWQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=NC=C(N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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